molecular formula C14H13NO B7615931 N-prop-2-enylnaphthalene-2-carboxamide

N-prop-2-enylnaphthalene-2-carboxamide

Cat. No.: B7615931
M. Wt: 211.26 g/mol
InChI Key: YZFDWLUZNJQIGJ-UHFFFAOYSA-N
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Description

N-prop-2-enylnaphthalene-2-carboxamide is a synthetic naphthalene-carboxamide derivative of interest in medicinal chemistry and anticancer drug discovery. Compounds based on the naphthalene scaffold are recognized for their rich biological activity and are frequently investigated as core structures in the development of novel therapeutic agents . Research into structurally similar naphthalene-carboxamide compounds has shown potential in targeting key oncogenic pathways, particularly through the inhibition of kinase enzymes such as the vascular endothelial growth factor receptor-2 (VEGFR-2), a primary regulator of tumor angiogenesis . The naphthalene moiety often serves as a bioisostere for other aromatic systems found in known VEGFR inhibitors, making derivatives like this compound valuable precursors or intermediates for designing new small-molecule inhibitors . Furthermore, the prop-2-enyl (allyl) side chain presents a reactive handle for further chemical modification, enabling its use in conjugation chemistry, polymer science, and the synthesis of more complex molecules for biochemical probing . This compound is supplied exclusively for research applications in these fields.

Properties

IUPAC Name

N-prop-2-enylnaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-2-9-15-14(16)13-8-7-11-5-3-4-6-12(11)10-13/h2-8,10H,1,9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFDWLUZNJQIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The Schotten-Baumann reaction involves the acylation of amines with acyl chlorides in a biphasic system (water-organic solvent) using a base to neutralize HCl. For N-prop-2-enylnaphthalene-2-carboxamide, the synthesis would proceed as follows:

  • Substrate Preparation : Naphthalene-2-carbonyl chloride is prepared by treating naphthalene-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].

  • Amine Selection : Allylamine (prop-2-enylamine) serves as the nucleophile.

  • Reaction Conditions : The acyl chloride and allylamine are combined in the presence of a base (e.g., K₂CO₃, NaOH) in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–5°C to minimize hydrolysis.

Reaction Scheme :

Naphthalene-2-COCl+CH2=CHCH2NH2BaseNaphthalene-2-CONHCH2CH=CH2+HCl\text{Naphthalene-2-COCl} + \text{CH}2=CHCH2NH2 \xrightarrow{\text{Base}} \text{Naphthalene-2-CONHCH}2CH=CH_2 + \text{HCl}

Optimization and Challenges

  • Yield : Analogous syntheses of N-prop-2-ynylacrylamide and N-prop-2-ynylbut-2-enamide achieved 42% and 56% yields, respectively. For the propenyl variant, yields are expected to be similar due to comparable steric demands.

  • Side Reactions : Competing hydrolysis of the acyl chloride can occur if moisture is present. Anhydrous conditions and low temperatures mitigate this issue.

  • Base Selection : Potassium carbonate is preferable to NaOH for its mild basicity and reduced risk of emulsion formation.

Table 1: Schotten-Baumann Method Optimization

Acyl ChlorideAmineBaseSolventTemp (°C)Yield (%)Reference
Naphthalene-2-COClAllylamineK₂CO₃THF0–548*
Acryloyl chloridePropargylamineK₂CO₃DCM0–542
Crotonyl chloridePropargylamineK₂CO₃DCM0–556

*Estimated based on analogous reactions.

Nucleophilic Acylation

Carbodiimide-Mediated Coupling

Naphthalene-2-carboxylic acid can be activated with coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) before reaction with allylamine:

Procedure :

  • Activation : Naphthalene-2-carboxylic acid (1 equiv) is treated with EDC (1.2 equiv) and HOBt (1.1 equiv) in DCM for 1 hour.

  • Amidation : Allylamine (1.5 equiv) is added, and the mixture is stirred at room temperature for 12–24 hours.

Advantages :

  • Avoids handling reactive acyl chlorides.

  • Suitable for acid-sensitive substrates.

Limitations :

  • Requires stoichiometric coupling agents, increasing cost.

  • Moderate yields (50–65%) due to competing side reactions.

Metal-Catalyzed Coupling Approaches

Heck Coupling for Naphthalene Formation

Palladium-catalyzed Heck reactions construct the naphthalene ring while introducing the propenyl group. A representative route involves:

  • Substrate Synthesis : 2-Bromobenzaldehyde undergoes Suzuki-Miyaura coupling with potassium vinyltrifluoroborate to form 2-vinylbenzaldehyde.

  • Cyclization : Treatment with a Reformatsky reagent (Zn, ethyl bromoacetate) induces cyclization to naphthalene-2-carboxylate.

  • Amidation : The ester is hydrolyzed to the acid, converted to the acyl chloride, and reacted with allylamine.

Key Step :

2-BromobenzaldehydePdCl2(dppf),KF2-VinylbenzaldehydeZn, EtO2CCH2BrNaphthalene-2-carboxylate\text{2-Bromobenzaldehyde} \xrightarrow{\text{PdCl}2(\text{dppf}), \text{KF}} \text{2-Vinylbenzaldehyde} \xrightarrow{\text{Zn, EtO}2\text{CCH}_2\text{Br}} \text{Naphthalene-2-carboxylate}

Table 2: Heck Coupling Optimization

CatalystLigandTemp (°C)Yield (%)Reference
PdCl₂(dppf)1,1'-Bis(diphenyl)8089
Hermann-Beller palladacycleP(o-tol)₃10096

Tandem Reaction Strategies

Reformatsky-Alkyne Cyclization

2-Alkynylbenzonitriles react with Reformatsky reagents (Zn, ethyl bromoacetate) in a tandem process to form naphthalene amino esters, which are subsequently amidated:

Reaction Pathway :

2-AlkynylbenzonitrileReformatsky reagent1-Aminonaphthalene-2-carboxylateAllylamineThis compound\text{2-Alkynylbenzonitrile} \xrightarrow{\text{Reformatsky reagent}} \text{1-Aminonaphthalene-2-carboxylate} \xrightarrow{\text{Allylamine}} \text{this compound}

Advantages :

  • One-pot synthesis reduces purification steps.

  • High functional group tolerance.

Challenges :

  • Limited scope for ester-to-amide conversion without side reactions.

Comparative Analysis of Methods

Table 3: Method Comparison

MethodYield (%)CostScalabilityKey Advantage
Schotten-Baumann42–56LowHighSimplicity
Nucleophilic Acylation50–65ModerateModerateAvoids acyl chlorides
Heck Coupling75–89HighLowRegioselectivity
Tandem Reactions60–72ModerateLowOne-pot synthesis
  • Schotten-Baumann : Ideal for small-scale synthesis but limited by moderate yields.

  • Heck Coupling : Superior for constructing complex architectures but requires expensive palladium catalysts.

  • Tandem Reactions : Emerging as a promising approach but needs optimization for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-prop-2-enylnaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

    Substitution: The prop-2-enyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophiles like halogens (Cl₂, Br₂) and alkylating agents are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene-2-carboxylic acid derivatives, while reduction can produce naphthylamines.

Scientific Research Applications

N-prop-2-enylnaphthalene-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-prop-2-enylnaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

N-Substituted Naphthalene Carboxamides

Key structural analogs include N-alkyl and N-alkenyl naphthalene carboxamides:

  • N-Methylnaphthalene-2-carboxamide : Lacks the allyl group, resulting in lower molecular weight (181.23 g/mol vs. 211.26 g/mol) and reduced steric hindrance. Saturated alkyl groups like methyl enhance stability but limit reactivity compared to allyl substituents.
  • N-Propargylnaphthalene-2-carboxamide : Contains a terminal alkyne group instead of an allyl. Propargyl derivatives, synthesized via methods similar to , exhibit distinct reactivity (e.g., cycloadditions or oxidative coupling) but may pose handling challenges due to alkyne instability.

Aromatic vs. Aliphatic Amides

  • N-Propan-2-ylprop-2-enamide (CAS 2210-25-5): An aliphatic amide with an isopropyl group on nitrogen and an acrylamide backbone. Its smaller structure (C₆H₁₁NO, 113.16 g/mol) contrasts sharply with the aromatic naphthalene system, leading to differences in solubility and bioactivity. Safety data for this compound highlight its 100% purity and the need for stringent handling protocols .

Substituent Effects on Reactivity and Stability

  • Allyl (Prop-2-enyl) Groups : Introduce unsaturation, enabling reactions like Michael additions or polymerization. This contrasts with saturated N-alkyl groups (e.g., isopropyl in ), which offer greater stability but fewer synthetic applications.
  • Propargyl (Prop-2-ynyl) Groups : Used in for naphthol ether synthesis , these groups enable click chemistry but require inert conditions to prevent side reactions.

Data Table: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight Key Functional Groups Reactivity/Safety Notes
N-Prop-2-enylnaphthalene-2-carboxamide Not Reported C₁₄H₁₃NO 211.26 g/mol Allyl, naphthalene Potential allyl-mediated reactivity
N-Propan-2-ylprop-2-enamide 2210-25-5 C₆H₁₁NO 113.16 g/mol Isopropyl, acrylamide Requires safety precautions
(Prop-2-yn-1-yloxy)naphthalene Not Reported C₁₃H₁₀O 182.22 g/mol Propargyl ether Reactive alkyne; used in synthesis

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-prop-2-enylnaphthalene-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling naphthalene-2-carboxylic acid derivatives with propenylamine under amidation conditions. Key steps include:

  • Activation of the carboxylic acid using reagents like EDCl/HOBt or thionyl chloride.
  • Reaction with propenylamine in anhydrous solvents (e.g., DCM or THF) under inert atmospheres.
  • Purification via column chromatography or recrystallization.
    • Yield optimization requires precise temperature control (e.g., 0–25°C) and stoichiometric ratios. Impurities, such as unreacted intermediates, are monitored using HPLC and NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR confirm the propenyl group’s double bond geometry (E/Z) and naphthalene substitution patterns.
  • FT-IR : Identifies amide C=O stretching (~1650–1680 cm1^{-1}) and N-H bending (~1550 cm1^{-1}).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and fragmentation pathways.
  • UV-Vis : Useful if the compound exhibits fluorescence, as seen in structurally related naphthalene carboxamides .

Q. What preliminary biological assays are recommended to screen its activity?

  • Methodological Answer :

  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values.
  • Enzyme Inhibition : Target-specific assays (e.g., kinases, proteases) based on structural analogs’ known activities.
  • Fluorescence Imaging : If applicable, evaluate cellular uptake using confocal microscopy, leveraging naphthalene’s photophysical properties .

Advanced Research Questions

Q. How can computational modeling predict the pharmacokinetic (ADME) properties of this compound?

  • Methodological Answer :

  • Molecular Descriptors : Use tools like PubChem (e.g., topological polar surface area, logP) to predict intestinal absorption and blood-brain barrier permeability.
  • Docking Studies : Simulate interactions with cytochrome P450 enzymes to assess metabolic stability.
  • Software : Schrödinger Suite or AutoDock Vina for binding affinity predictions with target proteins.
  • Validation : Compare predictions with in vitro hepatic microsomal stability assays .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Methodological Answer :

  • Source Analysis : Verify compound purity (≥95% by HPLC) and storage conditions (e.g., light sensitivity).
  • Assay Standardization : Replicate studies using identical cell lines (e.g., HepG2 vs. primary hepatocytes) and protocols (e.g., serum-free media).
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or confounding variables (e.g., solvent effects in dose-response curves) .

Q. How does structural modification of the propenyl group impact bioactivity and selectivity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with substituted propenyl groups (e.g., halogenation, hydroxylation) and compare:
  • Binding affinities via surface plasmon resonance (SPR).
  • Selectivity profiles using kinase panels or GPCR arrays.
  • Crystallography : Resolve co-crystal structures with target proteins to identify critical hydrogen bonds or steric clashes.
  • In Silico Mutagenesis : Predict functional group contributions using molecular dynamics simulations .

Q. What are the best practices for evaluating environmental toxicity in non-target organisms?

  • Methodological Answer :

  • Ecotoxicological Assays :
  • Daphnia magna : Acute immobilization tests (OECD 202).
  • Algal Growth Inhibition : Assess EC50_{50} using Chlorella vulgaris (OECD 201).
  • Degradation Studies : Monitor hydrolysis/photolysis rates under simulated environmental conditions (pH 7–9, UV exposure).
  • Bioaccumulation : Measure logKow_{ow} (octanol-water partition coefficient) via shake-flask methods .

Data Interpretation & Validation

Q. How can researchers validate contradictory results in metabolic pathway studies?

  • Methodological Answer :

  • Isotopic Labeling : Trace metabolite formation using 14C^{14}C-labeled compounds.
  • Cross-Species Comparison : Test metabolism in human vs. rat liver microsomes to identify species-specific differences.
  • Knockout Models : Use CRISPR-edited cell lines to confirm enzyme roles (e.g., CYP3A4 vs. CYP2D6) .

Q. What advanced techniques confirm the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :

  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins.
  • Transcriptomics : RNA-seq to map gene expression changes post-treatment.
  • Thermal Shift Assays : Validate target engagement by measuring protein thermal stability shifts .

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